

A Comprehensive Spectroscopic Guide to 6-Hydroxy-2'-methoxyflavone

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Compound of Interest

Compound Name: 6-Hydroxy-2'-methoxyflavone

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This technical guide provides an in-depth analysis of the spectroscopic data for **6-Hydroxy-2'-methoxyflavone** (C₁₆H₁₂O₄), a flavonoid compound of interest to researchers in medicinal chemistry and natural product synthesis. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a complete structural characterization, underpinned by field-proven insights and methodologies. This document is intended for scientists and drug development professionals who require a robust understanding of this molecule's analytical profile.

Molecular Structure and Atom Numbering

A clear and unambiguous assignment of spectroscopic signals is predicated on a standardized atom numbering system. The structure of **6-Hydroxy-2'-methoxyflavone** is depicted below, following the conventional numbering for the flavone backbone. This framework will be used for all subsequent spectral assignments.

Caption: IUPAC numbering of the **6-Hydroxy-2'-methoxyflavone** structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. While a complete, peer-reviewed NMR dataset for this specific molecule is not widely published, a reliable spectral profile can be constructed from the well-documented data of its structural analogs, namely 6-hydroxyflavone and various methoxyflavones.[1][2] The substituent effects are predictable and allow for a confident assignment.

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum provides information on the chemical environment and connectivity of protons. The methoxy group is expected to appear as a sharp singlet, while the aromatic protons will exhibit characteristic splitting patterns (doublets, triplets, doublet of doublets) based on their coupling with adjacent protons.

Table 1: Predicted ^1H NMR Data for **6-Hydroxy-2'-methoxyflavone** (in DMSO- d_6)



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| 2'-OCH₃ | ~3.8 - 3.9 | s | - |

- **Expertise & Experience:** The prediction for H-3 is based on its vinylic nature within the flavone C-ring. The protons on the A-ring (H-5, H-7, H-8) are assigned based on their expected ortho and meta couplings. The 2'-methoxy group on the B-ring induces a slight upfield shift on the adjacent H-3' and H-6' protons compared to an unsubstituted B-ring, while the pattern remains a complex multiplet system. The methoxy protons themselves consistently appear around 3.8-4.0 ppm.[3]

Carbon- 13 (^{13}C) NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule. The carbonyl carbon (C-4) is characteristically found far downfield.

Table 2: Predicted ^{13}C NMR Data for **6-Hydroxy-2'-methoxyflavone** (in DMSO- d_6)



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| 2'-OCH₃ | ~55 - 56 |

- Expertise & Experience: The assignments are based on established data for flavonoids.[1][2] The C-4 carbonyl is the most deshielded carbon. The oxygen-substituted carbons (C-2, C-6, C-8a, C-2') appear at lower field strengths in the aromatic region. The methoxy carbon signal is reliably found around 56 ppm.[3] Two-dimensional NMR experiments like HSQC and HMBC would be required to confirm these assignments unequivocally.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum for **6-Hydroxy-2'-methoxyflavone** displays characteristic absorption bands that confirm its key structural features. The data presented here is based on an Attenuated Total Reflectance (ATR) spectrum available from public databases.[4]

Table 3: Characteristic IR Absorption Bands for **6-Hydroxy-2'-methoxyflavone**



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| ~1050 - 1020 | Medium | Aryl Ether (Ar-O-C) | Sym. Stretch |

- **Trustworthiness:** The presence of a strong, sharp peak around 1620 cm^{-1} is a definitive indicator of the conjugated ketone (C-4 carbonyl) characteristic of the flavone core. The broad absorption above 3100 cm^{-1} confirms the presence of the hydroxyl group at the C-6 position. The strong bands in the $1280\text{-}1020\text{ cm}^{-1}$ region are consistent with the C-O stretching vibrations from the pyran ring ether, the phenolic ether, and the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure. The data below corresponds to MS/MS analysis of the protonated molecule.[4]

- **Molecular Ion:** The electrospray ionization (ESI) mass spectrum in positive ion mode shows a prominent protonated molecular ion $[M+H]^+$ at m/z 269.0808, which is consistent with the molecular formula $C_{16}H_{12}O_4$ (calculated exact mass: 268.0736).

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the m/z 269 ion reveals a fragmentation pattern that is characteristic of flavonoids.

Table 4: Major Fragment Ions in the MS/MS Spectrum of **6-Hydroxy-2'-methoxyflavone**



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| 235 | $[M+H - H_2O - OH]^+$ | Water and Hydroxyl radical |

- **Causality Behind Fragmentation:** The fragmentation is initiated from the protonated molecular ion. The initial loss of a methyl radical ($\bullet CH_3$) from the methoxy group to form the ion at m/z 254 is a common pathway for methoxylated compounds. Subsequent losses of small, stable molecules like water (H_2O) and carbon monoxide (CO) (not explicitly listed but common in flavonoids) from the heterocyclic ring are also expected. The diagram below illustrates this primary fragmentation step.



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Caption: Primary fragmentation of protonated **6-Hydroxy-2'-methoxyflavone**.

Experimental Protocols

The acquisition of high-quality spectroscopic data relies on standardized, validated protocols. The following methodologies represent best practices for the characterization of flavonoid compounds.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - Tune and match the probe for the ¹H frequency.
 - Acquire a standard one-dimensional proton spectrum using a 90° pulse.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Tune and match the probe for the ¹³C frequency.
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

FT-IR Spectroscopy Protocol

- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Background Collection:** Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This step is critical to subtract atmospheric (CO_2 , H_2O) and crystal-related absorptions.
- **Sample Analysis:** Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
- **Spectrum Acquisition:** Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Processing:** The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (~1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation for positive ion mode.
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
- **Infusion Analysis:** For initial characterization, infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **MS^1 Scan:** Acquire a full scan mass spectrum (e.g., over m/z 100-1000) to identify the protonated molecular ion $[\text{M}+\text{H}]^+$.
- **MS^2 (Tandem MS) Scan:** Perform a product ion scan by selecting the $[\text{M}+\text{H}]^+$ ion (m/z 269) as the precursor, isolating it, and subjecting it to collision-induced dissociation (CID) with an

inert gas (e.g., argon or nitrogen) to generate fragment ions.

- **Data Analysis:** Analyze the resulting spectra to determine the accurate mass of the parent and fragment ions, which allows for molecular formula confirmation and structural elucidation.

Conclusion

The collective spectroscopic evidence from NMR, IR, and MS provides a cohesive and definitive characterization of **6-Hydroxy-2'-methoxyflavone**. The IR spectrum confirms the presence of key hydroxyl, carbonyl, and ether functional groups. High-resolution mass spectrometry validates the molecular formula $C_{16}H_{12}O_4$ and reveals a fragmentation pattern consistent with the flavone scaffold. While experimental NMR data is not readily available in the literature, a detailed and reliable spectral map can be predicted based on established principles and data from closely related compounds, providing a solid foundation for its identification and further study.

References

- Park, Y., Moon, B. H., Lee, E., Lee, Y., Yoon, Y., Ahn, J. H., & Lim, Y. (2007). 1H and ^{13}C -NMR data of hydroxyflavone derivatives. *Magnetic Resonance in Chemistry*, 45(8), 674-679. Available at: [\[Link\]](#)
- Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from *Chromolaena tacotana* (Klatt) R.M. King &. *PharmacologyOnLine*, 3, 444-452. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). 1H and ^{13}C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Request PDF. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676034, **6-Hydroxy-2'-methoxyflavone**. PubChem. Available at: [\[Link\]](#)
- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147157, 6-Methoxyflavone. PubChem. Available at: [\[Link\]](#)

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72279, 6-Hydroxyflavone. PubChem. Available at: [\[Link\]](#)

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Sources

- 1. [1H and 13C-NMR data of hydroxyflavone derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
- 3. [acdlabs.com \[acdlabs.com\]](#)
- 4. [6-Hydroxy-2'-methoxyflavone | C16H12O4 | CID 676034 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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